Parfumine

Description

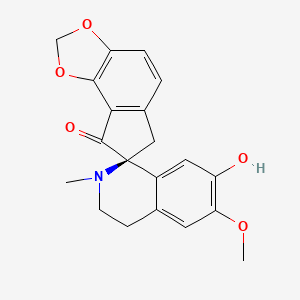

Structure

3D Structure

Properties

CAS No. |

28230-70-8 |

|---|---|

Molecular Formula |

C20H19NO5 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

(1S)-7-hydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6H-cyclopenta[g][1,3]benzodioxole]-8'-one |

InChI |

InChI=1S/C20H19NO5/c1-21-6-5-11-7-16(24-2)14(22)8-13(11)20(21)9-12-3-4-15-18(26-10-25-15)17(12)19(20)23/h3-4,7-8,22H,5-6,9-10H2,1-2H3/t20-/m0/s1 |

InChI Key |

AHNUBWYOIHCGFN-FQEVSTJZSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@]13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC |

Other CAS No. |

28230-70-8 |

Origin of Product |

United States |

Foundational & Exploratory

Isolating "Parfumine" from Fumaria officinalis: A Technical Guide for Researchers

For Immediate Release

Introduction to Parfumine and Fumaria officinalis

Fumaria officinalis, commonly known as common fumitory, is a herbaceous plant belonging to the Papaveraceae family. It is a rich source of various isoquinoline alkaloids, a class of naturally occurring compounds with a broad spectrum of biological activities. Among these is this compound, a minor spirobenzylisoquinoline alkaloid. While research on this compound is limited, preliminary studies on related compounds from Fumaria species suggest potential pharmacological effects, making its isolation and further characterization a subject of scientific interest.

Quantitative Data Summary

The concentration of alkaloids in Fumaria officinalis can vary depending on geographical location, harvesting time, and extraction method. Protopine is often the most abundant alkaloid. The available quantitative data for this compound and other selected alkaloids are summarized in the table below.

| Alkaloid | Plant Part | Extraction Method | Analytical Method | Concentration (mg/100g dry weight) | Reference |

| This compound | Aerial Parts | Not Specified | Not Specified | 2 | [1] |

| Protopine | Aerial Parts | Not Specified | HPLC-DAD | 123.38 - 258.3 | [2] |

| Chelidonine | Aerial Parts | Not Specified | HPLC-DAD | 94.13 | [2] |

| Fumariline | Aerial Parts | Not Specified | Not Specified | 3 | [1] |

| Fumarophycine | Aerial Parts | Not Specified | Not Specified | 3 | [1] |

| Fumaritine | Aerial Parts | Not Specified | Not Specified | < 2 | [1] |

| Sinactine | Aerial Parts | Not Specified | Not Specified | 6 | [1] |

| Adlumine | Aerial Parts | Not Specified | Not Specified | 2 | [1] |

| Cryptopine | Aerial Parts | Not Specified | Not Specified | 11 | [1] |

Table 1: Quantitative Data of Selected Alkaloids from Fumaria officinalis

Experimental Protocol: Isolation of this compound

The following protocol is a generalized procedure for the isolation of minor spirobenzylisoquinoline alkaloids like this compound from Fumaria officinalis. This methodology is based on standard phytochemical techniques for alkaloid extraction and purification. Researchers should optimize these steps based on their specific laboratory conditions and available equipment.

Plant Material Collection and Preparation

-

Collect the aerial parts of Fumaria officinalis during the flowering season.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction of Total Alkaloids

-

Maceration: Soak the powdered plant material in methanol (or 96% ethanol) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

-

Acid-Base Extraction:

-

Suspend the crude methanolic extract in 2% sulfuric acid (H₂SO₄).

-

Partition the acidic solution with chloroform in a separatory funnel to remove non-alkaloidal compounds. Discard the chloroform layer.

-

Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonium hydroxide (NH₄OH) solution.

-

Extract the alkaline solution with chloroform multiple times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent).

-

Combine the chloroform extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the chloroform under reduced pressure to yield the total crude alkaloid extract.

-

Chromatographic Separation and Purification of this compound

-

Column Chromatography (CC):

-

Subject the crude alkaloid extract to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions of equal volume and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on pre-coated silica gel TLC plates.

-

Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent.

-

Combine fractions with similar TLC profiles that contain the spot corresponding to this compound (based on comparison with a reference standard if available, or by subsequent analytical methods).

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

For further purification of the enriched fractions, use preparative TLC on silica gel plates.

-

Alternatively, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water with an acid modifier like formic acid) can be employed for final purification to obtain pure this compound.

-

Structural Elucidation

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR for detailed structural analysis.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

-

Visualizations

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathway for this compound's Biological Activity

While the specific signaling pathways of this compound have not been elucidated, some related spirobenzylisoquinoline alkaloids have been shown to interact with components of neurotransmitter and intracellular signaling pathways. For example, some isoquinoline alkaloids exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE leads to increased acetylcholine levels in the synaptic cleft, which can have various physiological effects. The following diagram illustrates a hypothetical signaling pathway based on the known activities of similar alkaloids.

Caption: Hypothetical signaling pathway for this compound.

Biological Activity of this compound

Research on the biological activities of this compound is still in its early stages. A study on alkaloids isolated from Fumaria densiflora demonstrated that this compound caused a concentration-dependent relaxation of the longitudinal segment of the ileum in mice.[3] In the same study, this compound also induced a concentration-dependent decrease in the heart rate of isolated perfused hearts.[3] These findings suggest that this compound may have modulatory effects on smooth muscle and cardiac function. Further research is necessary to elucidate the precise mechanisms of action and potential therapeutic applications of this alkaloid. The broader class of isoquinoline alkaloids is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5]

Conclusion

The isolation of minor alkaloids like this compound from Fumaria officinalis presents a challenging yet rewarding endeavor for natural product chemists and pharmacologists. The generalized protocol provided in this whitepaper serves as a foundational methodology that can be adapted and optimized. The preliminary findings on the biological activity of this compound warrant further investigation into its mechanism of action and potential as a lead compound for drug development. Future research should focus on developing a more specific and efficient isolation protocol for this compound and exploring its effects on various biological targets and signaling pathways.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Chemical constituents of Fumaria densiflora and the effects of some isolated spirobenzylisoquinoline alkaloids on murine isolated ileum and perfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spirobenzylisoquinoline Alkaloids in Papaveraceae: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirobenzylisoquinoline alkaloids are a distinct class of isoquinoline alkaloids characterized by a unique spiro carbon center, which integrates a benzylisoquinoline moiety into a complex three-dimensional structure. Predominantly found within the Papaveraceae family, particularly in the genera Corydalis and Fumaria, these compounds have garnered significant interest from the scientific community. Their intricate molecular architecture contributes to a diverse range of pharmacological activities, making them promising candidates for new drug discovery and development. This technical guide provides a comprehensive overview of the distribution, biosynthesis, and biological activities of spirobenzylisoquinoline alkaloids, along with detailed experimental protocols for their study.

Distribution of Spirobenzylisoquinoline Alkaloids in Papaveraceae

The distribution of spirobenzylisoquinoline alkaloids is largely concentrated in specific genera of the Papaveraceae family. The following table summarizes the occurrence of several key spirobenzylisoquinoline alkaloids in various species.

| Alkaloid | Genus | Species | Reference(s) |

| Fumaricine | Fumaria | Fumaria officinalis | [1] |

| Fumaritine | Fumaria | Fumaria densiflora | [2] |

| Fumarophycine | Fumaria | Fumaria officinalis | [1] |

| Hendersines C-F | Corydalis | Corydalis hendersonii | [3] |

| Ochotensimine | Corydalis | Corydalis ochotensis | [4] |

| Parfumine | Fumaria | Fumaria densiflora | [2] |

| Sibiricine | Corydalis | Corydalis spp. | [4] |

| Yenhusomine | Corydalis | Corydalis yanhusuo | [5] |

Biosynthesis of Spirobenzylisoquinoline Alkaloids

The biosynthesis of spirobenzylisoquinoline alkaloids originates from the central precursor of most benzylisoquinoline alkaloids, (S)-reticuline.[6][7][8] This key intermediate is formed from tyrosine via a series of enzymatic steps involving norcoclaurine synthase (NCS), O-methyltransferases (OMTs), and N-methyltransferases (NMTs).[6][9] From (S)-reticuline, the pathway to spirobenzylisoquinolines is believed to proceed through a protoberberine intermediate, which then undergoes rearrangement to form the characteristic spiro structure. The berberine bridge enzyme (BBE) is a key enzyme in the formation of the protoberberine skeleton from (S)-reticuline.[6][10]

Pharmacological Activities

Spirobenzylisoquinoline alkaloids exhibit a wide array of biological activities, positioning them as valuable leads for therapeutic development. The subsequent table provides a summary of reported activities with quantitative data where available.

| Alkaloid | Biological Activity | Assay/Model | Quantitative Data (IC₅₀/EC₅₀) | Reference(s) |

| Hendersine C | Anti-inflammatory | NO production in LPS-induced RAW 264.7 cells | IC₅₀: 70.3 μM | [3] |

| This compound | Spasmolytic | Murine isolated ileum | Relaxation at 3x10⁻⁷ to 9x10⁻⁴ M | [2] |

| Fumaritine | Spasmolytic | Murine isolated ileum | Relaxation at 3x10⁻⁷ to 9x10⁻⁴ M | [2] |

| Protopine | Anti-inflammatory | COX-2 Inhibition (in silico) | High affinity | [1] |

| Stylopine | Anti-inflammatory | COX-2 Inhibition (in silico) | High affinity | [1] |

| (1R,1'S)-N-formylcepharanthine | Anti-inflammatory | NO production in overactivated BV2 cells | IC₅₀: 12.0 μM | [5] |

| (1R,1'S)-N-formylisotetrandrine | Anti-inflammatory | NO production in overactivated BV2 cells | IC₅₀: 12.6 μM | [5] |

| Dihydrochelerythrine | Anti-HBV | HBsAg and HBeAg secretion | IC₅₀ < 0.05 µM | [11] |

Key Signaling Pathways

Certain spirobenzylisoquinoline alkaloids have been shown to modulate specific cellular signaling pathways. For instance, protopine, a closely related isoquinoline alkaloid also found in Papaveraceae, has been demonstrated to induce apoptosis in liver carcinoma cells through the regulation of the ROS/PI3K/Akt signaling pathway.

Experimental Protocols

Extraction and Isolation of Spirobenzylisoquinoline Alkaloids

The following is a representative protocol for the extraction and isolation of isoquinoline alkaloids from Corydalis species, which can be adapted for other members of the Papaveraceae family.[12]

Workflow for Extraction and Isolation dot digraph "Extraction_Isolation_Workflow" { graph [rankdir="TB"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Plant_Material [label="Dried, powdered plant material\n(e.g., Corydalis yanhusuo tubers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction with 70% aqueous acetone\n(repeated 3 times at room temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporation [label="Evaporation under reduced pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Residue [label="Crude Residue", fillcolor="#FBBC05", fontcolor="#202124"]; Sequential_Extraction [label="Sequential extraction with:\n1. Hexane\n2. Ethyl acetate\n3. Butanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combined_Extracts [label="Combined Organic Extracts", fillcolor="#FBBC05", fontcolor="#202124"]; Column_Chromatography [label="Silica Gel Column Chromatography\n(Elution with CH₂Cl₂/MeOH gradient)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractions [label="Fractions containing alkaloids", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Further purification\n(e.g., HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolated_Alkaloids [label="Isolated Spirobenzylisoquinoline Alkaloids", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Plant_Material -> Extraction; Extraction -> Evaporation; Evaporation -> Residue; Residue -> Sequential_Extraction; Sequential_Extraction -> Combined_Extracts; Combined_Extracts -> Column_Chromatography; Column_Chromatography -> Fractions; Fractions -> Purification; Purification -> Isolated_Alkaloids; }

References

- 1. Recent Advances in Alkaloids from Papaveraceae in China: Structural Characteristics and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Four new spirobenzylisoquinoline N-oxide alkaloids from the whole plant of Corydalis hendersonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 6. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A revision of the generally accepted pathway for the biosynthesis of the benzyltetrahydroisoquinoline alkaloid reticuline | Semantic Scholar [semanticscholar.org]

- 8. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]

- 10. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

"Parfumine" chemical structure and properties

An In-depth Examination of the Spirobenzylisoquinoline Alkaloid

Abstract

Parfumine is a naturally occurring spirobenzylisoquinoline alkaloid isolated from the plant species Fumaria parviflora. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation are presented, alongside a discussion of its potential pharmacological significance. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is classified as a spirobenzylisoquinoline alkaloid, a class of isoquinoline alkaloids characterized by a unique spiro structure.

Systematic Name: (1S)-7-hydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6H-cyclopenta[g][1][2]benzodioxole]-8'-one

Molecular Formula: C₂₀H₁₉NO₅[1]

Molecular Weight: 353.37 g/mol

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are summarized in the table below. It is important to note that experimentally determined values for properties such as melting point and solubility are not widely available in the current literature. The provided XlogP value is a predicted measure of its lipophilicity.

| Property | Value | Source |

| Molecular Weight | 353.37 g/mol | PubChem |

| Molecular Formula | C₂₀H₁₉NO₅ | [1] |

| XlogP (Predicted) | 2.8 | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Biological Activity and Pharmacological Potential

While specific pharmacological studies exclusively focused on this compound are limited, its classification as a spirobenzylisoquinoline alkaloid suggests potential biological activities. This class of compounds, and isoquinoline alkaloids in general, are known to exhibit a wide range of pharmacological effects.

Spirobenzylisoquinoline alkaloids have been found exclusively within the plant family Fumariaceae.[1] Isoquinoline alkaloids as a broader class have demonstrated a variety of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Further research is required to elucidate the specific bioactivities and therapeutic potential of this compound.

Experimental Protocols

Isolation of this compound from Fumaria parviflora

The following protocol describes a general method for the isolation of this compound from the whole plant material of Fumaria parviflora.[1][2][3]

3.1.1. Plant Material and Extraction

-

The whole plant of Fumaria parviflora is collected, cleaned, and shade-dried.

-

The dried plant material is pulverized into a coarse powder.

-

The powdered material is extracted with methanol for 72 hours using a Soxhlet apparatus.[1]

-

The methanolic extract is then concentrated under reduced pressure to yield a crude residue.[1]

3.1.2. Chromatographic Separation

-

The crude extract is dissolved in a minimal amount of methanol and adsorbed onto silica gel (60-120 mesh).

-

The resulting slurry is dried to remove the solvent.

-

The dried, extract-adsorbed silica gel is loaded onto a silica gel column packed with petroleum ether.

-

The column is eluted with a gradient of petroleum ether and chloroform mixtures (e.g., 3:1, 1:1, 1:3 v/v) to separate the different alkaloidal fractions.[1]

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.

-

Further purification of the this compound-containing fractions may be achieved using additional chromatographic techniques, such as preparative TLC or HPLC.

The following diagram illustrates the general workflow for the isolation of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Given the diverse biological activities of other isoquinoline alkaloids, it is plausible that this compound may interact with various cellular signaling cascades. However, dedicated research is necessary to identify its molecular targets and mechanisms of action.

Conclusion

This compound is a spirobenzylisoquinoline alkaloid with a well-defined chemical structure. While its presence in Fumaria parviflora has been established and general isolation methods are available, there is a significant gap in the understanding of its specific physicochemical properties, pharmacological activities, and molecular mechanisms. This technical guide highlights the current state of knowledge and underscores the need for further research to unlock the full potential of this natural compound for scientific and therapeutic applications. Future studies should focus on obtaining pure this compound in sufficient quantities for comprehensive spectroscopic analysis, biological screening, and mechanistic investigations.

References

- 1. Isolation, characterization and antimicrobial evaluation of a novel compound N-octacosan 7β ol, from Fumaria parviflora Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Separation and Quantification of Some Alkaloids from Fumaria parviflora by Capillary Isotachophoresis1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Parfumine in Fumaria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parfumine, a spirobenzylisoquinoline alkaloid found in various Fumaria species, belongs to a class of complex plant secondary metabolites with potential pharmacological activities. Elucidating its biosynthetic pathway is crucial for understanding its natural production and for harnessing its potential through synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound, detailing the known enzymatic steps starting from the primary precursor, L-tyrosine, and inferring the subsequent, yet-to-be-fully-characterized, transformations leading to the unique spiro-scaffold. This document summarizes quantitative data on alkaloid content in Fumaria species, outlines key experimental protocols for pathway elucidation, and presents visual diagrams of the proposed metabolic route and associated experimental workflows.

Introduction

The genus Fumaria, belonging to the Papaveraceae family, is a rich source of isoquinoline alkaloids, a diverse group of nitrogen-containing compounds with a wide range of biological activities. Among these, this compound represents a structurally intriguing subclass known as spirobenzylisoquinoline alkaloids. The biosynthesis of these complex molecules is a multi-step enzymatic process that begins with the amino acid L-tyrosine. While the initial steps of isoquinoline alkaloid biosynthesis are well-established, the specific enzymatic reactions leading to the formation of the spiro-cyclic core of this compound are still under investigation. This guide aims to consolidate the current knowledge and propose a putative biosynthetic pathway for this compound, providing a valuable resource for researchers in phytochemistry, enzymology, and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of isoquinoline alkaloid synthesis, diverging at a later stage to form the characteristic spiro-structure. The proposed pathway can be divided into three main stages:

Stage 1: Formation of the Benzylisoquinoline Core from L-Tyrosine

The pathway commences with the conversion of L-tyrosine into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a Pictet-Spengler condensation, catalyzed by norcoclaurine synthase (NCS), to form the central benzylisoquinoline scaffold of (S)-norcoclaurine. A series of subsequent enzymatic reactions, including N-methylation, O-methylation, and hydroxylation, lead to the crucial branch-point intermediate, (S)-reticuline.

Stage 2: Formation of Protoberberine Alkaloids

(S)-Reticuline serves as a critical precursor for a wide variety of isoquinoline alkaloids. In the pathway leading towards this compound, it is first converted to (S)-scoulerine by the action of the Berberine Bridge Enzyme (BBE). (S)-Scoulerine is a key intermediate in the biosynthesis of protoberberine alkaloids. Further enzymatic modifications, such as methylenedioxy bridge formation and O-methylation, can lead to various protoberberine derivatives like (S)-stylopine.

Stage 3: Hypothetical Conversion to the Spirobenzylisoquinoline Scaffold

This stage represents the least characterized part of the this compound biosynthetic pathway. It is hypothesized that a protoberberine intermediate, such as N-methylstylopine, undergoes an enzymatic dearomatization and rearrangement to form the spiro-center of this compound. This complex transformation is likely catalyzed by a cytochrome P450 monooxygenase, an enzyme class known for its role in catalyzing diverse and complex reactions in plant secondary metabolism, including ring rearrangements and spiro-cyclizations. The final steps may involve further modifications to the molecule to yield this compound.

Diagram of the Proposed this compound Biosynthesis Pathway

// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopamine [label="Dopamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Four_HPAA [label="4-HPAA", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Norcoclaurine [label="(S)-Norcoclaurine", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Reticuline [label="(S)-Reticuline", fillcolor="#FBBC05", fontcolor="#202124"]; S_Scoulerine [label="(S)-Scoulerine", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Stylopine [label="(S)-Stylopine", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Methylstylopine [label="N-Methylstylopine\n(Hypothetical)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tyrosine -> Dopamine [label="Multiple\nSteps"]; Tyrosine -> Four_HPAA [label="Multiple\nSteps"]; Dopamine -> S_Norcoclaurine [label="NCS"]; Four_HPAA -> S_Norcoclaurine; S_Norcoclaurine -> S_Reticuline [label="Multiple\nEnzymatic\nSteps"]; S_Reticuline -> S_Scoulerine [label="BBE"]; S_Scoulerine -> S_Stylopine [label="Multiple\nEnzymatic\nSteps"]; S_Stylopine -> N_Methylstylopine [label="TNMT\n(Hypothetical)"]; N_Methylstylopine -> this compound [label="Cytochrome P450\n(Hypothetical)"];

// Styling Tyrosine [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S_Reticuline [fontcolor="#202124"]; this compound [shape=ellipse]; }

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.Quantitative Data of Alkaloids in Fumaria Species

Several studies have quantified the alkaloid content in various Fumaria species, providing valuable information on the distribution and abundance of this compound and its potential precursors. The following tables summarize some of this quantitative data.

| Fumaria Species | Protopine (%) | Sanguinarine (%) | This compound (%) | Allocryptopine (%) | Fumaricine (%) | Sinactine (%) | Stylopine (%) | Reference |

| F. vaillantii | 20.67 | 18.70 | 6.91 | - | 4.26 | Not Detected | Not Detected | [1] |

| F. asepala | 9.71 | 8.91 | 8.62 | - | Not Detected | 5.11 | 2.15 | [1] |

Table 1: Percentage of major alkaloids in the mixed alkaloid fractions of Fumaria vaillantii and Fumaria asepala from leaf and fruit. Data is presented as a percentage of the total identified alkaloids in the fraction.

| Fumaria Species | Organ | Total Alkaloids (mg/g DW) | Reference |

| F. vaillantii | Leaf | 3.48 | [1] |

| F. vaillantii | Fruit | 3.32 | [1] |

| F. asepala | Leaf | 2.38 | [1] |

| F. asepala | Fruit | 2.26 | [1] |

Table 2: Total alkaloid content in different organs of Fumaria vaillantii and Fumaria asepala.

Experimental Protocols

The elucidation of alkaloid biosynthetic pathways relies on a combination of analytical, biochemical, and molecular biology techniques. Below are detailed methodologies for key experiments.

Alkaloid Extraction from Fumaria for Quantitative Analysis

This protocol describes a general method for the extraction of alkaloids from Fumaria plant material for subsequent quantitative analysis by HPLC-DAD or GC-MS.

-

Sample Preparation: Air-dry the aerial parts of the Fumaria species at room temperature and grind into a fine powder.

-

Extraction:

-

Place 10 g of the powdered plant material into a Soxhlet apparatus.

-

Extract with 250 mL of methanol for 8 hours.

-

Concentrate the methanol extract under reduced pressure to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 100 mL of 2% sulfuric acid.

-

Filter the acidic solution to remove insoluble material.

-

Wash the acidic solution with 3 x 50 mL of diethyl ether to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous phase to 9-10 with 25% ammonium hydroxide.

-

Extract the alkaline solution with 3 x 50 mL of chloroform.

-

Combine the chloroform fractions and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform under reduced pressure to yield the total alkaloid fraction.

-

-

Quantification:

-

Dissolve a known weight of the total alkaloid fraction in methanol.

-

Analyze by HPLC-DAD or GC-MS for the quantification of individual alkaloids using certified reference standards.

-

Diagram of the Alkaloid Extraction Workflow

// Nodes Start [label="Powdered Plant Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Soxhlet [label="Soxhlet Extraction\n(Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration1 [label="Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Acidification [label="Dissolution in 2% H2SO4", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; LiquidLiquid1 [label="Liquid-Liquid Extraction\n(Diethyl Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; Basification [label="Basification (NH4OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; LiquidLiquid2 [label="Liquid-Liquid Extraction\n(Chloroform)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Drying (Na2SO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration2 [label="Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="HPLC-DAD / GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Soxhlet; Soxhlet -> Concentration1; Concentration1 -> Acidification; Acidification -> Filtration; Filtration -> LiquidLiquid1; LiquidLiquid1 -> Basification; Basification -> LiquidLiquid2; LiquidLiquid2 -> Drying; Drying -> Concentration2; Concentration2 -> Analysis; }

Caption: General workflow for the extraction and analysis of alkaloids.In Vitro Enzyme Assay for a Plant Cytochrome P450

This protocol provides a general framework for assaying the activity of a candidate cytochrome P450 enzyme potentially involved in this compound biosynthesis.

-

Heterologous Expression:

-

Clone the candidate cytochrome P450 cDNA into a suitable expression vector (e.g., pYES-DEST52 for yeast expression).

-

Co-transform the expression construct along with a plasmid containing a cytochrome P450 reductase (CPR) into a suitable host (e.g., Saccharomyces cerevisiae).

-

Induce protein expression according to the vector system's protocol.

-

-

Microsome Isolation:

-

Harvest the yeast cells and resuspend in an appropriate buffer.

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Microsomal protein (containing the P450 and CPR)

-

The hypothetical substrate (e.g., N-methylstylopine)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Initiate the reaction by adding the substrate.

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the reaction products with the organic solvent.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the products by LC-MS/MS to identify and quantify the formation of the expected product (e.g., this compound).

-

Diagram of the In Vitro Cytochrome P450 Assay Workflow

// Nodes Cloning [label="Cloning of P450 and CPR\ninto Expression Vectors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transformation [label="Co-transformation into Yeast", fillcolor="#F1F3F4", fontcolor="#202124"]; Expression [label="Protein Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Microsome_Isolation [label="Microsome Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay_Setup [label="Enzyme Assay Setup\n(Substrate, NADPH, Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Product Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cloning -> Transformation; Transformation -> Expression; Expression -> Microsome_Isolation; Microsome_Isolation -> Assay_Setup; Assay_Setup -> Incubation; Incubation -> Extraction; Extraction -> Analysis; }

Caption: Workflow for heterologous expression and in vitro assay of a P450.Conclusion and Future Perspectives

The biosynthesis of this compound in Fumaria species represents a fascinating example of the chemical diversity generated by plant secondary metabolism. While the early stages of the pathway, shared with other isoquinoline alkaloids, are well-understood, the key enzymatic steps responsible for the formation of the unique spirobenzylisoquinoline scaffold remain to be definitively elucidated. The proposed involvement of a cytochrome P450 monooxygenase in a dearomatization and rearrangement reaction provides a strong hypothesis for future research. The quantitative data presented here highlights the variability of alkaloid profiles among different Fumaria species, suggesting that some may be better sources for isolating specific enzymes.

Future research should focus on the identification and characterization of the enzymes involved in the later stages of this compound biosynthesis. Transcriptome analysis of high-parfumine-producing Fumaria species, coupled with functional genomics approaches, will be instrumental in identifying candidate genes. The successful heterologous expression and in vitro characterization of these enzymes will provide definitive proof of their role in the pathway and open up possibilities for the metabolic engineering of this compound production in microbial or plant-based systems. A complete understanding of this biosynthetic pathway will not only advance our fundamental knowledge of plant biochemistry but also provide the tools for the sustainable production of this and other potentially valuable spirobenzylisoquinoline alkaloids.

References

The Alkaloid Parfumine: A Technical Guide to its Natural Occurrence, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parfumine is a spirobenzylisoquinoline alkaloid naturally occurring in various plant species of the genus Fumaria. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, including its natural distribution, detailed protocols for its isolation and quantification, its biosynthetic origins, and its known biological activities. The information is presented to support further research and potential drug development applications.

Natural Occurrence and Distribution

This compound is a characteristic alkaloid of the Papaveraceae family, predominantly found within the genus Fumaria. Its presence has been confirmed in several species, with varying concentrations. The quantitative distribution of this compound in different Fumaria species is summarized below.

| Plant Species | Plant Part | Method of Analysis | This compound Concentration | Reference |

| Fumaria vaillantii | Aerial Parts | GC-MS | 6.91% of total alkaloids | [1] |

| Fumaria asepala | Aerial Parts | GC-MS | 8.62% of total alkaloids | [1] |

| Fumaria parviflora | Aerial Parts | Not Specified | 14 mg/100g dry weight | |

| Fumaria officinalis | Aerial Parts | GC-MS | 0.884% of total alkaloids | |

| Fumaria densiflora | Aerial Parts | Not Specified | Isolated as a constituent | [2] |

| Fumaria indica | Aerial Parts | Not Specified | Identified as a constituent | [3] |

Experimental Protocols

Isolation of this compound from Fumaria Species

The following protocol is a general method for the extraction and isolation of alkaloids, including this compound, from dried plant material.

2.1.1. Materials and Reagents

-

Dried and powdered aerial parts of Fumaria species

-

Ethanol (96%)

-

Ethyl acetate

-

0.05M Sulphuric acid

-

30% Ammonia solution

-

Magnesium sulphate (anhydrous)

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., Benzene:Chloroform:diethylamine, Chloroform:diethylamine, Benzene:chloroform:methanol)

-

Soxhlet apparatus

-

Rotary evaporator

-

Separating funnel

-

Filtration apparatus

-

Thin-Layer Chromatography (TLC) plates (Silica gel HF254)

-

UV lamp and Dragendorff's or iodoplatinate reagent for visualization

2.1.2. Extraction Procedure

-

The dried and powdered plant material is exhaustively extracted with ethanol in a Soxhlet apparatus.[2]

-

The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous mass.[2]

-

The residue is dissolved in 0.05M sulphuric acid, filtered, and transferred to a separating funnel.[4]

-

The acidic solution is washed with ethyl acetate to remove non-alkaloidal compounds.

-

The pH of the aqueous solution is adjusted to 9-10 with 30% ammonia solution.[4]

-

The alkaloids are then extracted successively with ethyl acetate (3 x 10 mL).[4]

-

The combined organic phases are dried over anhydrous magnesium sulphate and the solvent is evaporated to yield the crude alkaloid extract.[4]

2.1.3. Purification

-

The crude alkaloid extract is subjected to column chromatography on silica gel.[2]

-

The column is eluted with a gradient of solvent systems of increasing polarity.[2]

-

Fractions are collected and monitored by TLC. Spots are visualized under UV light and by spraying with Dragendorff's or iodoplatinate reagent.[2]

-

Fractions containing this compound are pooled, and the solvent is evaporated.

-

Further purification can be achieved by preparative TLC or crystallization to obtain pure this compound.[2]

Quantification of this compound

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is suitable for the identification and quantification of volatile and semi-volatile alkaloids.

-

Instrumentation : A GC system coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 7200 Q-TOF MS).[1]

-

Column : HP-5MS (5% phenyl 95% dimethylpolysiloxane, 30 m × 0.250 mm i.d.; 0.25 μm film thickness).[1]

-

Carrier Gas : Helium at a flow rate of 1.2 mL/min.[1]

-

Temperature Program :

-

Injection : 0.5–1.5 µL of the alkaloid fraction dissolved in dichloromethane.

-

MS Parameters :

-

Ion source temperature: 250°C.

-

Transfer line temperature: 280°C.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan range: 125 to 450 amu.

-

-

Identification : this compound is identified by its retention time and comparison of its mass spectrum with reference spectra from libraries (e.g., NIST).

-

Quantification : Based on the total ion current corrected for the detector response of an authentic this compound standard.

2.2.2. High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the separation and quantification of non-volatile alkaloids.

-

Instrumentation : An HPLC system with a Diode Array Detector (DAD).[4]

-

Column : Reversed-phase C18 column (e.g., 250 × 4.6 mm i.d., 5 μm particle size).[5]

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate with 0.2% triethylamine, pH adjusted to 5.0) and an organic solvent (e.g., acetonitrile or methanol).[6] The pH of the mobile phase is a critical parameter for the separation of alkaloids.[5]

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength where this compound shows significant absorbance (e.g., 280 nm).[7]

-

Sample Preparation : The alkaloid extract is dissolved in the mobile phase and filtered through a 0.22 µm membrane filter before injection.[5]

-

Quantification : A calibration curve is constructed using standard solutions of pure this compound at different concentrations. The concentration in the sample is determined by comparing its peak area with the calibration curve.

Biosynthesis of this compound

This compound belongs to the spirobenzylisoquinoline class of alkaloids. Its biosynthesis follows the general pathway of benzylisoquinoline alkaloids, originating from the amino acid L-tyrosine. While the specific enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be constructed based on known biosynthetic reactions for related alkaloids.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit smooth muscle relaxant properties.[2] It causes a concentration-dependent relaxation of the ileum longitudinal segment and a decrease in the heart rate of isolated perfused hearts.[2] The exact mechanism of action is not fully understood, but it is hypothesized to involve the modulation of calcium ion influx, a common mechanism for smooth muscle relaxation.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the study of this compound from plant material to biological assay.

Conclusion

This compound is a readily available natural product within the Fumaria genus with demonstrated biological activity. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate its pharmacological potential. Future research should focus on elucidating the specific enzymes in its biosynthetic pathway, fully characterizing its mechanism of action at the molecular level, and exploring its potential therapeutic applications.

References

- 1. Alkaloids Profiling of Fumaria capreolata by Analytical Platforms Based on the Hyphenation of Gas Chromatography and Liquid Chromatography with Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. chalcogen.ro [chalcogen.ro]

- 5. bkcs.kchem.org [bkcs.kchem.org]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. benchchem.com [benchchem.com]

Parfumine: A Technical Whitepaper on the Spirobenzylisoquinoline Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parfumine is a naturally occurring spirobenzylisoquinoline alkaloid found predominantly in plant species of the genus Fumaria (Papaveraceae family). This document provides a comprehensive technical overview of this compound, including its historical context, physicochemical properties, and established experimental protocols for its isolation and quantification. Furthermore, this whitepaper summarizes the current understanding of this compound's biological activities, with a focus on its interaction with metabolic enzymes. While extracts of Fumaria species have been associated with modulation of cellular signaling, the precise molecular interactions of purified this compound with these pathways remain an area for future investigation.

Introduction and Historical Context

The study of alkaloids, a diverse group of naturally occurring nitrogen-containing compounds, has been a cornerstone of pharmacology and medicinal chemistry for over two centuries. The isolation of morphine from the opium poppy in 1804 marked a pivotal moment, demonstrating that the therapeutic properties of medicinal plants could be attributed to specific chemical entities. This discovery spurred the investigation of other botanicals, including those from the Papaveraceae family, known for their rich alkaloid content.

Physicochemical Properties of this compound

This compound is characterized by its spirocyclic core structure. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉NO₅ | [3] |

| Molecular Weight | 365.37 g/mol | [3] |

| IUPAC Name | (1S)-7-hydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6H-cyclopenta[g][1][4]benzodioxole]-8'-one | [5] |

| CAS Number | 28230-70-8 | [3] |

| Type of Alkaloid | Spirobenzylisoquinoline | [1] |

| Appearance | White crystalline solid | [1] |

| Purity (for research) | ≥98% | [1] |

Experimental Protocols

Isolation and Purification of this compound from Fumaria Species

The following protocol is a generalized procedure for the extraction and isolation of isoquinoline alkaloids, including this compound, from the aerial parts of Fumaria plants.

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the aerial parts of the Fumaria species of interest and grind them into a fine powder.

-

Acid-Base Extraction:

-

Moisten the powdered plant material with a 10% ammonia solution to basify the alkaloids.

-

Extract the basified material with an organic solvent such as ethyl acetate or dichloromethane by maceration or Soxhlet extraction for a sufficient period to ensure exhaustive extraction.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain a crude residue.

-

Dissolve the residue in a 0.05M sulfuric acid solution and filter the acidic solution.

-

Wash the acidic solution with an immiscible organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous solution to 9-10 with a 30% ammonia solution.

-

Perform a liquid-liquid extraction of the basified aqueous solution with ethyl acetate or dichloromethane (repeated three times).

-

Combine the organic phases, dry them over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

-

3.1.2. Purification

-

Column Chromatography: Subject the crude alkaloid extract to column chromatography on silica gel. Elute with a gradient of a nonpolar solvent (e.g., hexane or toluene) and an increasingly polar solvent (e.g., ethyl acetate or methanol).

-

Preparative Thin-Layer Chromatography (TLC): Further purify the fractions containing this compound using preparative TLC with a suitable solvent system (e.g., toluene:chloroform:methanol:25% ammonium hydroxide).

-

Crystallization: Recrystallize the purified this compound from an appropriate solvent (e.g., methanol or acetone) to obtain a crystalline solid.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following HPLC method can be used for the quantitative analysis of this compound in plant extracts.

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution system is typically employed. For example:

-

Solvent A: Acetonitrile.

-

Solvent B: 0.1M triethylamine and 0.01M sodium heptanesulfonate, with the pH adjusted to 2.5 with phosphoric acid.

-

A typical gradient might be: 0-2 min 80% A, 2-10 min 50% A, 10-26 min 100% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: Monitor the eluent at a wavelength of 290 nm for the detection of spirobenzylisoquinoline alkaloids like this compound.

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound.

Quantitative Data

Abundance of this compound in Various Fumaria Species

The concentration of this compound can vary significantly between different species of Fumaria. The following table summarizes reported quantities.

| Fumaria Species | This compound Content (mg/100g dry weight) | Analytical Method | Reference |

| Fumaria officinalis | 2 | Not specified | [6] |

| Fumaria parviflora | Present (minor alkaloid) | Not specified | [2] |

Inhibition of Cytochrome P450 Enzymes

This compound has been shown to inhibit several human cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The half-maximal inhibitory concentrations (IC₅₀) are presented below.

| Cytochrome P450 Isoform | IC₅₀ (µM) |

| CYP3A4 | < 1 (potent inhibitor) |

| CYP1A2 | 10 - 100 |

| CYP2B6 | 10 - 100 |

| CYP2C9 | 10 - 100 |

| CYP2C19 | 10 - 100 |

| CYP2D6 | 10 - 100 |

Putative Signaling Pathways

While the direct molecular targets of this compound remain largely uncharacterized, studies on crude extracts of Fumaria indica suggest a potential interaction with several key intracellular signaling pathways, including the cAMP, PI3K-Akt, and MAPK pathways. It is important to note that these observations are based on the effects of a complex mixture of phytochemicals, and the specific contribution of this compound to these effects has not been elucidated. The following diagrams illustrate the canonical representations of these pathways.

Cyclic AMP (cAMP) Signaling Pathway

The cAMP pathway is a ubiquitous second messenger system involved in a multitude of cellular processes.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK pathway, is centrally involved in regulating cell division, differentiation, and apoptosis.

Conclusion and Future Directions

This compound is a well-characterized spirobenzylisoquinoline alkaloid with a defined presence in various Fumaria species. Its inhibitory effects on key drug-metabolizing enzymes, particularly CYP3A4, are noteworthy and warrant consideration in the context of potential drug-herb interactions. While the broader extracts of Fumaria have been implicated in the modulation of important cellular signaling pathways, the specific molecular targets and mechanisms of action of purified this compound remain to be elucidated.

Future research should focus on:

-

Target Deconvolution: Identifying the direct protein targets of this compound to understand its mechanism of action at a molecular level.

-

Signaling Pathway Analysis: Investigating the specific effects of purified this compound on the cAMP, PI3K-Akt, and MAPK pathways to validate the preliminary findings from crude extract studies.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its in vivo efficacy in relevant disease models.

A deeper understanding of this compound's pharmacology will be essential to fully assess its therapeutic potential and to guide the development of novel drug candidates.

References

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical constituents of Fumaria densiflora and the effects of some isolated spirobenzylisoquinoline alkaloids on murine isolated ileum and perfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

"Parfumine" and its role in plant defense mechanisms

A Comprehensive Technical Review of Parfumine and its Role in Plant Defense Mechanisms

Introduction

While the specific compound "this compound" is not extensively documented in publicly available scientific literature regarding plant defense mechanisms, this guide synthesizes the current understanding of related alkaloid compounds and their established roles in protecting plants from a variety of biotic and abiotic stressors. This document serves as a technical resource for researchers, scientists, and professionals in drug development by detailing the mechanisms, experimental validation, and signaling pathways associated with these defense molecules.

The Role of Alkaloids in Plant Defense

Plants produce a vast arsenal of secondary metabolites to defend against herbivores, pathogens, and competing plants. Among these, alkaloids are a large and diverse group of naturally occurring chemical compounds that have significant, often toxic, effects on other organisms. Their defensive properties are a cornerstone of plant survival and have been extensively studied for their potential applications in agriculture and medicine.

Quantitative Analysis of Alkaloid-Mediated Defense

The efficacy of alkaloid-based defenses can be quantified through various experimental approaches. The following table summarizes key quantitative data from studies on representative alkaloids, illustrating their impact on pathogens and herbivores.

| Alkaloid Class | Compound Example | Target Organism | Measurement | Result | Reference |

| Isoquinoline | Berberine | Fusarium graminearum | Fungal growth inhibition (IC50) | 15.2 µg/mL | |

| Spodoptera litura | Antifeedant activity (EC50) | 87.4 ppm | |||

| Pyrrolizidine | Senecionine | Manduca sexta | Larval mortality rate | 60% at 0.1% diet concentration | |

| Aphis fabae | Reduced fecundity | 45% reduction | |||

| Quinolizidine | Lupanine | Myzus persicae | Aphid settling deterrence | 75% deterrence at 1 mM | |

| Leptinotarsa decemlineata | Larval growth inhibition | 50% reduction in weight gain |

Table 1: Quantitative Effects of Various Alkaloids on Pests and Pathogens. This table highlights the inhibitory and deterrent concentrations of different alkaloids against common agricultural pests and fungal pathogens.

Experimental Protocols for Assessing Plant Defense Compounds

The study of plant defense compounds like alkaloids involves a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

3.1 Extraction and Quantification of Alkaloids

A standard method for extracting and quantifying alkaloids from plant tissues involves High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: 1 gram of dried, ground plant material is extracted with 10 mL of 80% methanol overnight at 4°C.

-

Extraction: The mixture is centrifuged at 10,000 x g for 15 minutes, and the supernatant is collected.

-

Purification: The supernatant is passed through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.

-

HPLC Analysis: The purified extract is analyzed using a C18 HPLC column with a gradient of acetonitrile and water (both containing 0.1% formic acid) as the mobile phase. Detection is typically performed using a UV detector at 254 nm or a mass spectrometer for more sensitive and specific quantification.

3.2 Antifeedant Bioassays

To assess the deterrent effect of a compound on herbivores, choice and no-choice bioassays are commonly employed.

-

Leaf Disc Choice Assay: Leaf discs are treated with a known concentration of the test compound dissolved in a solvent, while control discs are treated with the solvent alone. An insect herbivore is placed in an arena with both discs, and the amount of leaf area consumed from each disc is measured after 24 hours.

-

No-Choice Assay: Insects are presented with only a treated leaf disc, and the amount of consumption is compared to a control group fed untreated discs. This assay measures the absolute deterrence of the compound.

3.3 Antimicrobial Assays

The antimicrobial activity of plant compounds is often evaluated using broth microdilution or agar diffusion methods.

-

Broth Microdilution: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a standardized concentration of the target microorganism (e.g., fungal spores or bacterial cells). The plate is incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth.

Signaling Pathways in Plant Defense

Plant defense responses are regulated by complex signaling networks. The Jasmonate (JA) and Salicylic Acid (SA) pathways are two of the most critical pathways involved in mediating defense against herbivores and pathogens, respectively.

Figure 1: Jasmonate Signaling Pathway. This diagram illustrates the sequence of events from herbivore attack to the synthesis of defense compounds like alkaloids.

Figure 2: Experimental Workflow. A typical workflow for the discovery and characterization of novel plant defense compounds.

Spectroscopic and Structural Elucidation of Parfumine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Parfumine (C₂₀H₁₉NO₅), a spirobenzylisoquinoline alkaloid. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data, experimental protocols for its acquisition, and visualization of relevant biochemical and analytical workflows.

Chemical Structure and Properties

This compound is a naturally occurring alkaloid found in plants of the Papaveraceae family, particularly within the genus Fumaria.[1] Its complex spirobenzylisoquinoline structure has been elucidated through extensive spectroscopic analysis.

-

Molecular Formula: C₂₀H₁₉NO₅

-

Molecular Weight: 353.37 g/mol

-

Systematic Name: (1S)-7-hydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6H-cyclopenta[g][1]benzodioxole]-8'-one

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. Tandem Mass Spectrometry (MS/MS) provides valuable structural information through fragmentation analysis.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Adduct Ion | Calculated m/z | Observed m/z | Technique |

| [M+H]⁺ | 354.1336 | 354.1336 | ESI-HRMS |

Data sourced from theoretical calculations and experimental observations for spirobenzylisoquinoline alkaloids.[1]

Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC-TOF-MS) has been utilized for the untargeted analysis of alkaloid extracts containing this compound. The fragmentation pattern observed in MS/MS studies is crucial for its structural identification.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of this compound, providing insights into the connectivity and chemical environment of each proton and carbon atom. Two-dimensional (2D) NMR techniques such as COSY, HMQC, and HMBC are employed to assemble the complete molecular structure.[1][4]

While a complete, explicitly published list of all chemical shifts for this compound was not found in the provided search results, the following tables summarize the expected and reported signals for key functional groups and structural motifs based on analyses of this compound and closely related spirobenzylisoquinoline alkaloids.[1][4]

Table 2: Key ¹H-NMR Signals for this compound Structural Moieties

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons | 6.0 - 7.5 | s, d | Signals corresponding to the protons on the aromatic rings. |

| Methylenedioxy Protons (-O-CH₂-O-) | ~5.9 | d | Characteristic overlapping doublets. |

| Methoxy Protons (-OCH₃) | ~3.8 | s | A singlet integrating to three protons. |

| N-Methyl Protons (-NCH₃) | ~2.5 | s | A singlet integrating to three protons. |

| Aliphatic Protons (Methylene and Methine) | 2.5 - 4.0 | m | Complex multiplets for the protons on the isoquinoline and cyclopentanone rings. |

| Hydroxyl Proton (-OH) | Variable | br s | A broad singlet, the chemical shift of which is dependent on solvent and concentration. |

Table 3: Key ¹³C-NMR Signals for this compound Structural Moieties

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Carbonyl Carbon (C=O) | >190 | Ketone carbonyl in the five-membered ring. |

| Aromatic Carbons | 100 - 150 | Signals for the carbon atoms in the aromatic systems. |

| Methylenedioxy Carbon (-O-CH₂-O-) | ~101 | Characteristic signal for the methylenedioxy group. |

| Methoxy Carbon (-OCH₃) | ~56 | Signal for the methoxy group carbon. |

| Spiro Carbon | ~90 | The quaternary carbon at the spiro junction. |

| N-Methyl Carbon (-NCH₃) | ~45 | Signal for the N-methyl group carbon. |

| Aliphatic Carbons | 20 - 70 | Signals for the sp³ hybridized carbons in the isoquinoline and cyclopentanone rings. |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides valuable information about the functional groups present in the this compound molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3400 - 3500 | Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2900 - 3000 | Medium |

| C=O Stretch (ketone) | 1700 - 1720 | Strong |

| C=C Stretch (aromatic) | 1500 & 1600 | Medium |

| C-O Stretch | 1000 - 1300 | Strong |

These are characteristic absorption ranges for the functional groups present in this compound.[1]

Experimental Protocols

The isolation and spectroscopic analysis of this compound typically involve the following methodologies.

Isolation of this compound

This compound is generally isolated from the plant material of Fumaria species. A typical acid-base extraction protocol is employed:

-

Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or ethanol.

-

Acidification: The crude extract is acidified with an aqueous acid (e.g., HCl) and partitioned with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

Basification: The acidic aqueous layer containing the alkaloids is then basified (e.g., with NH₄OH) to a pH of approximately 9-10.

-

Final Extraction: The basified aqueous layer is extracted with an organic solvent (e.g., chloroform) to yield the crude alkaloid mixture.

-

Purification: The crude alkaloid extract is further purified using chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC) to isolate this compound.

Mass Spectrometry

-

GC-MS Analysis: For Gas Chromatography-Mass Spectrometry, a capillary column such as a HP-5MS (5% phenyl 95% dimethylpolysiloxane) is often used. The column temperature is programmed with an initial hold, followed by a ramp to a final temperature. Helium is used as the carrier gas. The ion source is typically electron impact (EI) at 70 eV.[3]

-

LC-MS Analysis: For Liquid Chromatography-Mass Spectrometry, a reverse-phase column (e.g., C18) is commonly employed. The mobile phase often consists of a gradient of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile. Electrospray ionization (ESI) in positive mode is a suitable ionization technique for analyzing this compound.[5]

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher). Samples are dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard. Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

IR Spectroscopy

Infrared spectra are often obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Visualized Workflows

General Biosynthetic Pathway of Protoberberine Alkaloids

The following diagram illustrates the general biosynthetic origin of protoberberine alkaloids, the class to which this compound belongs, starting from the amino acid L-tyrosine.

Caption: Generalized biosynthetic pathway of protoberberine and related alkaloids.

Analytical Workflow for this compound Identification

This diagram outlines the typical experimental workflow for the isolation and structural elucidation of this compound from a plant source.

Caption: Experimental workflow for the isolation and identification of this compound.

References

- 1. This compound | 28230-70-8 | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Alkaloids Profiling of Fumaria capreolata by Analytical Platforms Based on the Hyphenation of Gas Chromatography and Liquid Chromatography with Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. High performance liquid chromatography-mass spectrometry analysis of protoberberine alkaloids in medicine herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Parfumine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parfumine, a spirobenzylisoquinoline alkaloid also known as fumarine, is a natural compound of significant interest due to its biological activities. A critical parameter for its study and application in research and drug development is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known qualitative solubility characteristics of this compound, alongside a detailed experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a practical resource for laboratory professionals, enabling consistent and reproducible solubility profiling.

Introduction to this compound (Fumarine)

This compound is an alkaloid predominantly isolated from plants of the Fumaria genus, particularly Fumaria officinalis. As a member of the spirobenzylisoquinoline class, its chemical structure dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is fundamental for a range of applications, from designing extraction and purification protocols to formulating solutions for in vitro and in vivo studies.

Generally, alkaloids in their free base form, such as this compound, are characterized by poor solubility in water but good solubility in a range of organic solvents. Their salts, conversely, tend to be soluble in water and alcohols but less so in non-polar organic solvents. This differential solubility is the cornerstone of classical alkaloid extraction methods.[1]

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative profile can be inferred from the general behavior of alkaloids.[2] Chloroform, diethyl ether, and 1,2-dichloroethane are often effective solvents for free base alkaloids. The extraction protocols for related alkaloids frequently employ solvents like ethyl acetate, indicating its potential as a suitable solvent for this compound.

The following table provides a template for researchers to populate with experimentally determined quantitative solubility data.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Observations |

| Methanol | CH₃OH | 5.1 | |||

| Ethanol | C₂H₅OH | 4.3 | |||

| Acetone | C₃H₆O | 5.1 | |||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | |||

| Chloroform | CHCl₃ | 4.1 | |||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in a selection of organic solvents using the isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the supernatant. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve of this compound in the same solvent should be used for accurate quantification.

-

Calculation of Solubility: The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration of diluted sample (mg/mL) × Dilution factor × Volume of diluted sample (mL)) / Initial volume of supernatant taken (mL)

3.3. Method Validation The analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to standard guidelines to ensure reliable results.

Visualization of Experimental and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and a potential signaling pathway influenced by alkaloids like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Hypothetical signaling pathway for this compound's biological activity.

Conclusion

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. By following the detailed experimental protocol, researchers can generate high-quality, reproducible solubility data essential for advancing the scientific investigation and potential therapeutic development of this promising natural compound. The provided diagrams offer clear visual aids for the experimental process and conceptual biological pathways.

References

Methodological & Application

Application Note: Quantification of "Parfumine" Using a Validated High-Performance Liquid Chromatography (HPLC) Method

Abstract

This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of "Parfumine" in a simulated drug product matrix. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for quality control and research applications in the pharmaceutical and cosmetic industries. High-performance liquid chromatography (HPLC) is a widely used technique in the pharmaceutical industry for drug analysis, quality control, and stability studies.[1][2][3][4] This method utilizes a C18 column with UV detection, providing a rapid and efficient means of quantifying "this compound."

Introduction

"this compound" is a novel aromatic compound with significant potential in therapeutic and fragrance applications. Accurate and precise quantification is crucial for ensuring product quality, safety, and efficacy. High-performance liquid chromatography is a powerful analytical technique with a wide range of applications, including evaluating formulations and checking purity.[5] This document provides a detailed protocol for an HPLC method developed and validated for this purpose, following industry-standard guidelines.

Experimental Protocol

Instrumentation and Consumables

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode-array detector (DAD).

-

Chromatography Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

-

Analytical Balance: Mettler Toledo XPE205 or equivalent.

-

pH Meter: Orion Star A211 or equivalent.

-

Volumetric Glassware: Class A.

-

Syringe Filters: 0.45 µm PTFE.

Chemicals and Reagents

-

"this compound" Reference Standard: Purity >99.5%.

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Water: Deionized (DI) water, 18.2 MΩ·cm.

-

Formic Acid: LC-MS grade.

-

Placebo Matrix: Composed of common pharmaceutical excipients (e.g., microcrystalline cellulose, magnesium stearate).

Chromatographic Conditions

The separation of "this compound" was achieved using a reverse-phase HPLC method.[6][7] The optimized chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 60% B to 95% B over 8 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |